Cilastatin (sodium)

Descripción

BenchChem offers high-quality Cilastatin (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cilastatin (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

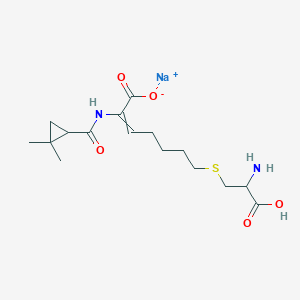

sodium;7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPBTTUOVWMPJN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N2NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cilastatin Sodium in Renal Tubules

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cilastatin (B194054) sodium is a potent and reversible inhibitor of dehydropeptidase-I (DHP-I), a brush-border membrane enzyme located in the proximal tubules of the kidneys.[1][2][3] Its primary clinical application is in combination with the carbapenem (B1253116) antibiotic imipenem (B608078), preventing imipenem's hydrolysis by DHP-I and thereby increasing its urinary concentration and antibacterial efficacy.[3][4][5] Emerging research has elucidated a broader, multifaceted mechanism of action for cilastatin within the renal tubules, positioning it as a significant nephroprotective agent. Beyond its well-established role as a DHP-I inhibitor, cilastatin also interacts with renal transport systems and cellular pathways to mitigate drug-induced nephrotoxicity.[6][7][8] This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism: Inhibition of Dehydropeptidase-I (DHP-I)

The principal mechanism of action of cilastatin is the competitive and reversible inhibition of dehydropeptidase-I (DHP-I).[1] DHP-I is a zinc-dependent metalloenzyme anchored to the brush border of renal proximal tubular cells, where it hydrolyzes various dipeptides and beta-lactam antibiotics, including imipenem.[9][10]

By binding to the active site of DHP-I, cilastatin prevents the degradation of imipenem, ensuring its therapeutic efficacy.[1][5] This inhibition is crucial as the metabolites of imipenem are inactive and potentially nephrotoxic.[3][11]

Visualization of DHP-I Inhibition

The following diagram illustrates the competitive inhibition of DHP-I by cilastatin.

Caption: Competitive inhibition of DHP-I by cilastatin in the renal tubule.

Modulation of Renal Transport Systems

Recent studies have revealed that cilastatin's influence extends to the modulation of renal drug transporters, specifically Organic Anion Transporters (OATs).[6][8]

Inhibition of Organic Anion Transporters (OAT1 and OAT3)

Cilastatin and imipenem are both substrates for the human organic anion transporters OAT1 and OAT3, which are located on the basolateral membrane of proximal tubule cells.[6][8] Cilastatin competitively inhibits the OAT1/3-mediated uptake of imipenem from the blood into the tubular cells.[6][12] This inhibition reduces the intracellular accumulation of imipenem, thereby mitigating its potential for cytotoxicity.[6][8] This secondary mechanism is a key contributor to the nephroprotective effect observed when cilastatin is co-administered with imipenem.[6][8]

Visualization of OAT Inhibition

The following diagram depicts the interaction of cilastatin and imipenem with OATs.

Caption: Cilastatin inhibits OAT1/3-mediated uptake of imipenem.

Broader Nephroprotective Mechanisms

Cilastatin demonstrates nephroprotective properties against a range of nephrotoxic agents beyond imipenem, including cisplatin, vancomycin, and gentamicin.[2][13][14] These effects are mediated through several pathways:

-

Reduction of Apoptosis and Oxidative Stress: Cilastatin has been shown to decrease apoptosis and reduce oxidative stress in renal tubular cells exposed to nephrotoxic drugs.[13][15]

-

Anti-inflammatory Effects: It is believed to attenuate leukotriene-mediated interstitial inflammation.[2][7]

-

Inhibition of Megalin-Mediated Endocytosis: Cilastatin can interfere with the endocytic receptor megalin, which is responsible for the uptake of various substances, including nephrotoxic drugs like gentamicin. This leads to decreased intracellular accumulation of these toxins.

Visualization of General Nephroprotective Pathways

This diagram illustrates the multifaceted nephroprotective actions of cilastatin.

References

- 1. benchchem.com [benchchem.com]

- 2. medrxiv.org [medrxiv.org]

- 3. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Localization of dehydropeptidase-I, an enzyme processing glutathione, in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dipeptidase 1 - Wikipedia [en.wikipedia.org]

- 11. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]

- 12. Organic anion transporters also mediate the drug-drug interaction between imipenem and cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The therapeutic effect of Cilastatin on drug-induced nephrotoxicity: a new perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. europeanreview.org [europeanreview.org]

Dehydropeptidase-I (DHP-I) Inhibition by Cilastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydropeptidase-I (DHP-I) is a membrane-bound zinc metalloenzyme predominantly located in the brush border of renal proximal tubules. It plays a critical role in the metabolism of certain dipeptides and, significantly, in the degradation of carbapenem (B1253116) antibiotics such as imipenem. Cilastatin (B194054) is a potent and specific competitive inhibitor of DHP-I. This technical guide provides an in-depth overview of the inhibition of DHP-I by cilastatin, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and the broader implications for drug development, particularly in the context of nephroprotection.

Mechanism of Action: Competitive Inhibition of DHP-I

Cilastatin functions as a reversible, competitive inhibitor of Dehydropeptidase-I.[1] Its molecular structure bears a resemblance to the natural dipeptide substrates of DHP-I, allowing it to bind to the active site of the enzyme. This binding is non-covalent and reversible.[1] In the presence of cilastatin, the apparent Michaelis constant (Km) for the substrate increases, while the maximum reaction velocity (Vmax) remains unchanged.[1] This is a hallmark of competitive inhibition, where the inhibitor and substrate compete for the same binding site on the enzyme. The inhibitory effect of cilastatin can be overcome by increasing the concentration of the substrate.[1]

The primary clinical application of this inhibition is the co-administration of cilastatin with imipenem, a broad-spectrum carbapenem antibiotic. Imipenem is rapidly hydrolyzed and inactivated by renal DHP-I, leading to low urinary concentrations of the active drug.[2] By inhibiting DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its plasma half-life and urinary excretion, which enhances its therapeutic efficacy.[2]

Quantitative Inhibition Data

The potency of cilastatin as an inhibitor of DHP-I and its interaction with other renal transporters have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Inhibition of Dehydropeptidase-I (DHP-I) by Cilastatin

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | ~5.6 µM | Recombinant Human DHP-I | Imipenem | [1] |

| Ki (estimated) | ~2.8 µM | Recombinant Human DHP-I | Imipenem | Calculated using the Cheng-Prusoff equation* |

*The Ki value was estimated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), assuming the substrate concentration ([S]) is equal to the Michaelis-Menten constant (Km) for illustrative purposes. The actual Ki will vary with experimental conditions.[3][4][5]

Table 2: Inhibition of Organic Anion Transporters (OATs) by Cilastatin

| Transporter | IC50 | Substrate | Reference |

| Human OAT1 (hOAT1) | 652 ± 29 µM | Imipenem | [2] |

| Human OAT3 (hOAT3) | 639 ± 36 µM | Imipenem | [2] |

Dual Nephroprotective Mechanism of Cilastatin

Beyond its role in preserving imipenem's activity, cilastatin exhibits a significant nephroprotective effect. This protection is attributed to a dual mechanism involving the inhibition of both DHP-I and renal organic anion transporters (OATs).[2][6][7]

Imipenem and other nephrotoxic agents can be transported into renal proximal tubule cells by OAT1 and OAT3.[2] This intracellular accumulation can lead to cytotoxicity. Cilastatin has been shown to be a substrate for and an inhibitor of OAT1 and OAT3, thereby reducing the uptake of nephrotoxic compounds into renal cells.[2][6]

Furthermore, the inhibition of DHP-I by cilastatin, which is anchored to cholesterol-rich lipid rafts in the cell membrane, is thought to interfere with the internalization of these lipid rafts.[8] This may block a pathway for the entry of certain toxins into the cells, further contributing to its protective effects against drug-induced kidney injury.[8][9]

Signaling Pathway of Cilastatin's Nephroprotective Action

References

- 1. benchchem.com [benchchem.com]

- 2. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of Cilastatin Sodium: A Technical Guide for Researchers

For Immediate Release

Cilastatin (B194054) sodium, a potent and specific inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), plays a critical role in modern antibacterial therapy. This technical guide provides an in-depth exploration of the pharmacological properties of cilastatin sodium, designed for researchers, scientists, and drug development professionals. The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic profile, and its synergistic relationship with the carbapenem (B1253116) antibiotic, imipenem (B608078).

Core Mechanism of Action: Inhibition of Dehydropeptidase-I

Cilastatin sodium's primary pharmacological function is the competitive and reversible inhibition of dehydropeptidase-I, a zinc metalloenzyme located in the brush border of the renal tubules.[1] DHP-I is responsible for the hydrolysis and subsequent inactivation of the carbapenem antibiotic imipenem.[2] By blocking this enzymatic degradation, cilastatin sodium effectively preserves the active form of imipenem in the body, leading to higher and more sustained plasma and urine concentrations of the antibiotic.[3][4] This inhibition is crucial for the efficacy of imipenem, particularly in treating urinary tract infections.[4] It is important to note that cilastatin itself possesses no intrinsic antibacterial activity.[2]

Quantitative Inhibition Data

The inhibitory potency of cilastatin against DHP-I has been quantified through various in vitro studies. The following table summarizes key inhibitory constants.

| Parameter | Value | Enzyme Source | Notes |

| IC₅₀ | 0.1 µM | Renal Dehydropeptidase I | The half maximal inhibitory concentration, indicating high potency. |

| Kᵢ | 0.02 - 1 µM | Mammalian Renal Dipeptidase | The inhibition constant, confirming specific and effective competitive inhibition. |

Pharmacokinetic Properties

The pharmacokinetic profiles of cilastatin and imipenem have been extensively studied in healthy volunteers and various patient populations. Co-administration of cilastatin significantly enhances the urinary recovery of active imipenem from as low as 6% to approximately 70%.[3][4] Both drugs exhibit similar plasma half-lives of about one hour in individuals with normal renal function.[3]

Pharmacokinetic Parameters in Healthy Adults

The following table summarizes key pharmacokinetic parameters for cilastatin and imipenem following intravenous administration.

| Parameter | Cilastatin | Imipenem | Units |

| Peak Plasma Concentration (Cmax) | 56 - 88 (for 1g dose) | 41 - 83 (for 1g dose) | µg/mL |

| Time to Peak (Tmax) | End of infusion | End of infusion | hours |

| Area Under the Curve (AUC) | Increased by probenecid | Increased by ~20% with cilastatin | µg·h/mL |

| Elimination Half-life (t½) | ~1 | ~1 | hours |

| Volume of Distribution (Vd) | 0.14 (central compartment) | 0.16 (central compartment) | L/kg |

| Plasma Clearance | 12.4 | 12.1 | L/h/1.73 m² |

| Protein Binding | ~40% | ~20% | % |

Nephroprotective Effects of Cilastatin

Beyond its role as a DHP-I inhibitor, research has unveiled a significant nephroprotective role for cilastatin. It has been shown to mitigate the nephrotoxicity associated not only with imipenem but also with other drugs like vancomycin, cisplatin, and cyclosporine.[5] The mechanisms underlying this protective effect are multifaceted and involve the modulation of key cellular signaling pathways.

Signaling Pathways in Cilastatin-Mediated Nephroprotection

Cilastatin's nephroprotective effects are attributed to its ability to reduce reactive oxygen species (ROS) production and inhibit apoptosis in renal tubular cells.[5][6] One of the key pathways implicated is the activation of Hypoxia-Inducible Factor-1α (HIF-1α), which plays a pivotal role in cellular adaptation to low oxygen and stress.[7]

References

- 1. Pharmacokinetics of imipenem in healthy volunteers. | Semantic Scholar [semanticscholar.org]

- 2. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of imipenem in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cilastatin Preconditioning Attenuates Renal Ischemia-Reperfusion Injury via Hypoxia Inducible Factor-1α Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Cilastatin in Preventing Imipenem Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, is a powerful tool against a wide range of bacterial pathogens. However, its clinical efficacy is severely hampered by rapid degradation in the kidneys by the enzyme dehydropeptidase-I (DHP-I). This technical guide provides an in-depth exploration of the pivotal role of cilastatin (B194054), a potent DHP-I inhibitor, in preserving the structural integrity and therapeutic efficacy of imipenem. We will delve into the mechanism of action, present quantitative pharmacokinetic data, detail experimental protocols for analysis, and provide visual representations of the key pathways and workflows.

Introduction

Imipenem is a β-lactam antibiotic characterized by a broad spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its potent bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1] However, when administered alone, imipenem is rapidly hydrolyzed in the kidneys by dehydropeptidase-I (DHP-I), a brush-border membrane enzyme.[2][3] This enzymatic degradation not only inactivates the antibiotic but can also lead to nephrotoxic metabolites.[4] To overcome this limitation, imipenem is co-administered with cilastatin, a specific and reversible inhibitor of DHP-I.[5] Cilastatin itself possesses no antibacterial activity but is essential for protecting imipenem from renal degradation, thereby increasing its urinary concentration and systemic bioavailability.[2][3]

Mechanism of Action: Competitive Inhibition

Cilastatin functions as a competitive inhibitor of dehydropeptidase-I.[5] Its molecular structure shares similarities with the natural substrates of DHP-I, allowing it to bind to the active site of the enzyme.[5] This binding is reversible and non-covalent.[5] By occupying the active site, cilastatin prevents imipenem from binding and subsequent hydrolysis.[5] This competitive inhibition increases the apparent Michaelis constant (Km) of DHP-I for imipenem without affecting the maximum reaction velocity (Vmax).[5]

Chemical Structures

The chemical structures of imipenem and cilastatin are presented below.

Imipenem: C₁₂H₁₇N₃O₄S[6] Cilastatin: C₁₆H₂₆N₂O₅S[6]

Quantitative Data Summary

The co-administration of cilastatin significantly alters the pharmacokinetic profile of imipenem. The following tables summarize key quantitative data from various studies, highlighting the impact of cilastatin on imipenem's half-life, plasma clearance, and urinary recovery.

| Pharmacokinetic Parameter | Imipenem Alone | Imipenem + Cilastatin | Reference |

| Plasma Half-life (Normal Renal Function) | ~1 hour | ~1 hour | [7] |

| Urinary Recovery (% of dose) | 6-38% (highly variable) | ~70% | [7][8] |

| Plasma Clearance | Higher | Decreased | [9] |

| Inhibitory Potency of Cilastatin against Dehydropeptidase-I | |

| Inhibition Constant (Ki) | 0.11 µM (for leukotriene D₄ hydrolase activity) |

| IC₅₀ (Porcine DHP-I) | 0.11 µM |

| IC₅₀ (Human Renal Dipeptidase) | 0.7 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of imipenem and cilastatin.

Determination of Imipenem and Cilastatin in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the simultaneous quantification of imipenem and cilastatin in plasma samples.

4.1.1. Materials and Reagents

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Phosphate buffer (pH 7.3) and acetonitrile (B52724) (98:2 v/v)

-

Mobile Phase B: Phosphate buffer (pH 2.8) and acetonitrile (68:32 v/v)

-

Imipenem and Cilastatin analytical standards

-

Plasma samples

-

3-morpholinopropanesulfonic acid (MOPS) and ethylene (B1197577) glycol solution (1:1) for stabilization[6]

-

Acetonitrile for protein precipitation

4.1.2. Sample Preparation

-

Collect blood samples and separate plasma by centrifugation.

-

Immediately stabilize the plasma with an equal volume of MOPS/ethylene glycol solution.[6]

-

To 200 µL of stabilized plasma, add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 210 nm for both analytes

-

Column Temperature: 35°C

-

Gradient Elution: A gradient program transitioning from Mobile Phase A to Mobile Phase B is typically employed to achieve optimal separation.

4.1.4. Quantification

-

Construct a calibration curve using standard solutions of imipenem and cilastatin of known concentrations.

-

Quantify the concentrations in the plasma samples by comparing their peak areas to the calibration curve.

In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay

This spectrophotometric assay measures the inhibitory activity of cilastatin against DHP-I.

4.2.1. Materials and Reagents

-

Purified DHP-I (from porcine or human renal cortex)

-

Glycyldehydrophenylalanine (substrate)

-

Cilastatin

-

Assay Buffer: 50 mM HEPES, pH 7.4

-

96-well UV-transparent microplate

-

Spectrophotometer

4.2.2. Procedure

-

Prepare a stock solution of DHP-I in the assay buffer.

-

Prepare a stock solution of the substrate, glycyldehydrophenylalanine, in the assay buffer.

-

Prepare a series of dilutions of cilastatin in the assay buffer to test a range of concentrations.

-

In a 96-well plate, add the assay buffer, DHP-I enzyme solution, and the cilastatin solution (or buffer for the control).

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.[5]

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 275 nm) over time.[7] The hydrolysis of the substrate leads to a decrease in absorbance.

4.2.3. Data Analysis

-

Calculate the initial reaction velocity for each cilastatin concentration.

-

Plot the percentage of inhibition against the logarithm of the cilastatin concentration.

-

Determine the IC₅₀ value, which is the concentration of cilastatin that causes 50% inhibition of DHP-I activity.

-

To determine the inhibition constant (Ki), perform the assay at varying substrate and inhibitor concentrations and analyze the data using a Lineweaver-Burk plot or non-linear regression.[7]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of Imipenem Degradation and Cilastatin Inhibition.

Experimental Workflows

Caption: Workflow for a Pharmacokinetic Study of Imipenem/Cilastatin.

Conclusion

The co-administration of cilastatin with imipenem is a classic example of a successful drug combination strategy. By specifically inhibiting the renal enzyme dehydropeptidase-I, cilastatin protects imipenem from rapid degradation, ensuring therapeutic concentrations of the antibiotic are achieved and maintained. This guide has provided a comprehensive overview of the mechanism, quantitative effects, and experimental methodologies crucial for understanding and further researching this important interaction. For drug development professionals, the imipenem-cilastatin partnership serves as a valuable case study in optimizing antibiotic efficacy and safety through targeted enzyme inhibition.

References

- 1. ijpbs.com [ijpbs.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Determination of imipenem in plasma by high-performance liquid chromatography for pharmacokinetic studies in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Unveiling the Off-Target Therapeutic Potential of Cilastatin Sodium in Preclinical Models

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the significant off-target effects of cilastatin (B194054) sodium, a compound primarily known for its role as a dehydropeptidase-I (DHP-I) inhibitor in combination with the antibiotic imipenem. This in-depth analysis, targeted at researchers, scientists, and drug development professionals, consolidates preclinical data demonstrating cilastatin's therapeutic potential beyond its enzymatic inhibition, particularly in nephroprotection and neuroprotection. The guide presents a wealth of quantitative data, detailed experimental protocols, and novel visualizations of the underlying signaling pathways.

Cilastatin's primary clinical use is to prevent the renal degradation of imipenem. However, a growing body of preclinical evidence, now systematically compiled, reveals its broader pharmacological activities. These off-target effects position cilastatin as a candidate for repositioning in various therapeutic areas, most notably in mitigating kidney injury and neuropathic pain.

Nephroprotective Effects: A Multifaceted Mechanism of Action

Preclinical studies have consistently demonstrated cilastatin's ability to protect the kidneys from damage induced by various insults, including ischemia-reperfusion injury and nephrotoxic drugs like cisplatin (B142131) and gentamicin.[1][2][3] The protective mechanisms are multifaceted and extend beyond its DHP-I inhibitory activity.

Key nephroprotective actions include:

-

Reduction of Apoptosis: Cilastatin has been shown to significantly decrease the number of apoptotic cells in renal tissue following injury. This is evidenced by a reduction in TUNEL-positive cells and diminished activity of key apoptotic executioner enzymes like caspase-3.[4]

-

Anti-inflammatory Effects: The compound mitigates the inflammatory response in the kidneys, a key contributor to tissue damage. While specific data on the reduction of cytokines like TNF-α and IL-6 in cilastatin-treated preclinical kidney injury models is still emerging, its anti-inflammatory properties are a recognized component of its nephroprotective profile.

-

Upregulation of the HIF-1α Pathway: A crucial element of cilastatin's protective mechanism involves the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This transcription factor plays a vital role in cellular adaptation to low oxygen conditions and promotes cell survival. Cilastatin upregulates HIF-1α, which in turn increases the expression of downstream pro-survival genes such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).[5]

-

Inhibition of Organic Anion Transporters (OATs): Cilastatin inhibits renal organic anion transporters (OAT1 and OAT3), which are involved in the uptake of certain nephrotoxic drugs into renal tubular cells. This inhibition reduces the intracellular accumulation of toxins, thereby preventing cellular damage.

The quantitative impact of cilastatin on key markers of kidney function and injury in preclinical models is summarized below:

| Preclinical Model | Parameter | Control/Vehicle | Injury/Toxin | Injury/Toxin + Cilastatin | Reference |

| Rat Model of Gentamicin-Induced Nephrotoxicity | Serum Creatinine (B1669602) (mg/dL) | 0.4 ± 0.03 | 1.8 ± 0.2 | 0.8 ± 0.1 | [3] |

| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 2 | 110 ± 10 | 50 ± 8 | [3] | |

| Mouse Model of Ischemia-Reperfusion Injury | Serum Creatinine (mg/dL) | ~0.2 | ~1.8 | ~1.0 | [1] |

| TUNEL-positive cells/field | Minimal | Significant Increase | Significantly Reduced | [4] | |

| Caspase-3 Activity | Baseline | Increased | Decreased | [4] | |

| In vitro hOAT1/3 Inhibition Assay | IC50 for Imipenem Transport | - | - | hOAT1: 165.4 ± 1.2 µMhOAT3: 137.9 ± 1.1 µM |

Neuroprotective Effects: Attenuation of Chemotherapy-Induced Neuropathy

Beyond its effects on the kidney, preclinical evidence points to a neuroprotective role for cilastatin, particularly in the context of chemotherapy-induced peripheral neuropathy (CIPN). Oxaliplatin, a platinum-based chemotherapy agent, is known to cause debilitating cold and mechanical allodynia. Studies in rodent models have shown that cilastatin can alleviate these neuropathic pain symptoms.

The primary measure of this effect is the paw withdrawal threshold in response to mechanical stimuli, as determined by the von Frey test.

| Preclinical Model | Parameter | Vehicle | Oxaliplatin | Oxaliplatin + Cilastatin | Reference |

| Rat Model of Oxaliplatin-Induced Neuropathy | Paw Withdrawal Threshold (g) | ~15 | ~4.4 | Increased towards baseline | [6] |

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the molecular mechanisms at play, the technical guide includes detailed diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

Detailed Experimental Protocols

The guide provides comprehensive methodologies for key preclinical experiments, enabling researchers to replicate and build upon these findings.

Example: Ischemia-Reperfusion Injury in Mice

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

-

Anesthesia: Anesthesia is induced with an intraperitoneal injection of ketamine and xylazine.

-

Surgical Procedure: A midline abdominal incision is made to expose the renal pedicles. The renal arteries and veins are occluded with non-traumatic microvascular clamps for a specified period (e.g., 30 minutes) to induce ischemia. Reperfusion is initiated by removing the clamps.

-

Cilastatin Administration: Cilastatin is typically administered via intraperitoneal injection at a specific dose (e.g., 100 mg/kg) shortly before or after the ischemic period.

-

Sham Control: A sham operation is performed on a control group of animals, which involves the same surgical procedure without clamping the renal pedicles.

-

Post-operative Care: Animals are provided with appropriate post-operative care, including analgesia and hydration.

-

Sample Collection: Blood and kidney tissue samples are collected at various time points after reperfusion (e.g., 24, 48, and 72 hours) for analysis.

-

Biochemical Analysis: Serum creatinine and BUN levels are measured to assess renal function.

-

Histological Analysis: Kidney sections are stained with Hematoxylin and Eosin (H&E) to evaluate tissue morphology and TUNEL staining to quantify apoptosis.

-

Immunohistochemistry/Western Blotting: Expression of proteins such as cleaved caspase-3, HIF-1α, and VEGF is assessed to elucidate the molecular mechanisms.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for further investigation into the off-target therapeutic applications of cilastatin sodium. The compiled data and detailed protocols are expected to accelerate research and development efforts in the fields of nephrology and neurology.

References

- 1. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Oxaliplatin- and Cisplatin-induced Painful Peripheral Neuropathy in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis – Arch Biopartners [archbiopartners.com]

- 4. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The In Vivo Nephroprotective Effects of Cilastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo nephroprotective effects of cilastatin (B194054), a dehydropeptidase-I (DHP-I) inhibitor. Initially developed to prevent the renal metabolism of the antibiotic imipenem, cilastatin has demonstrated significant potential in mitigating kidney damage induced by a variety of nephrotoxic agents.[1][2][3][4][5] This document synthesizes preclinical data, details experimental methodologies, and elucidates the key signaling pathways involved in cilastatin's protective mechanisms.

Core Mechanism of Action

Cilastatin's primary mechanism of nephroprotection involves the inhibition of dehydropeptidase-I (DHP-I), an enzyme located on the brush border of renal proximal tubular epithelial cells.[2][4][6] By binding to DHP-I within cholesterol lipid rafts, cilastatin interferes with the cellular uptake and accumulation of various nephrotoxic drugs.[6][7] This action reduces subsequent cellular damage, including apoptosis, oxidative stress, and inflammation.[1][3][5][6]

Quantitative Data on Nephroprotective Efficacy

The following tables summarize the in vivo effects of cilastatin in animal models of drug-induced nephrotoxicity.

Table 1: Cilastatin's Effect on Gentamicin-Induced Nephrotoxicity in Rats

| Parameter | Gentamicin (B1671437) Alone | Gentamicin + Cilastatin | Reference |

| Serum Creatinine (B1669602) | Increased | Significantly Decreased | [6][7][8] |

| Blood Urea (B33335) Nitrogen (BUN) | Increased | Significantly Decreased | [6][7][8] |

| Kidney Injury Molecule-1 (KIM-1) | Increased | Decreased | [6][7][8] |

| Renal Morphology | Severe Changes | Significantly Reduced Damage | [6][7][8] |

Table 2: Cilastatin's Effect on Cisplatin-Induced Nephrotoxicity in Rats

| Parameter | Cisplatin (B142131) Alone | Cisplatin + Cilastatin | Reference |

| Serum Creatinine | Increased | Significantly Reduced | [9][10] |

| Blood Urea Nitrogen (BUN) | Increased | Significantly Reduced | [9][10] |

| Glomerular Filtration Rate (GFR) | Decreased | Preserved | [9][10] |

| Tubular Necrosis | Severe | Significantly Ameliorated | [10] |

| Pro-inflammatory Cytokines | Increased | Reduced | [10] |

Table 3: Cilastatin's Effect on Vancomycin-Induced Nephrotoxicity in Mice

| Parameter | Vancomycin (B549263) Alone | Vancomycin + Cilastatin | Reference |

| Blood Urea Nitrogen (BUN) | Elevated | Significantly Decreased | [11] |

| Serum Creatinine | Elevated | Significantly Decreased | [11] |

| Tubular Damage | Greater | Reduced | [11] |

| TUNEL-positive cells (apoptosis) | Increased | Significantly Decreased | [11] |

| Vancomycin Concentration in Kidney | High | Significantly Decreased | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline typical experimental protocols used in the in vivo assessment of cilastatin's nephroprotective effects.

Animal Models and Drug Administration

-

Animal Models: Male Wistar rats (for cisplatin and gentamicin studies) and male C57BL/6J mice (for vancomycin studies) are commonly used.[10][11][12][13]

-

Cisplatin-Induced Nephrotoxicity:

-

Gentamicin-Induced Nephrotoxicity:

-

Vancomycin-Induced Nephrotoxicity:

Biochemical and Histological Analysis

-

Serum Analysis: Blood samples are collected to measure levels of creatinine and blood urea nitrogen (BUN) as key indicators of renal function.[6][8][10][11][12]

-

Urine Analysis: Urine is collected to measure parameters such as proteinuria and kidney injury molecule-1 (KIM-1).[6][8]

-

Histopathology: Kidneys are harvested, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to assess morphological changes and the extent of tubular damage.[6][8][11]

-

Immunohistochemistry: This technique is used to detect the presence of specific proteins, such as markers of inflammation (e.g., CD68-positive cells) or apoptosis (e.g., TUNEL assay).[10][11]

Signaling Pathways and Protective Mechanisms

Cilastatin's nephroprotective effects are mediated through the modulation of several key signaling pathways.

Inhibition of Apoptosis

Cilastatin has been shown to reduce apoptosis in renal tubular cells induced by nephrotoxic agents.[1][3][5] It can decrease the expression of pro-apoptotic proteins and increase the expression of anti-apoptotic proteins.[9] In vancomycin-induced nephrotoxicity, cilastatin significantly decreases the number of TUNEL-positive cells in the kidney.[11]

Caption: Cilastatin's inhibition of apoptosis in drug-induced nephrotoxicity.

Reduction of Oxidative Stress and Inflammation

Nephrotoxic agents often induce oxidative stress and an inflammatory response in the kidneys.[1][3][5][6][10] Cilastatin has been shown to decrease the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines, such as TNF-α.[6][10] It also attenuates the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation.[10]

Caption: Cilastatin's modulation of oxidative stress and inflammation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo nephroprotective effects of cilastatin.

Caption: A typical in vivo experimental workflow for assessing cilastatin's nephroprotection.

Conclusion

The in vivo data strongly support the nephroprotective effects of cilastatin against drug-induced kidney injury. Its mechanism of action, centered on the inhibition of DHP-I and subsequent reduction of cellular toxin uptake, apoptosis, oxidative stress, and inflammation, presents a promising therapeutic strategy. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into clinical practice for the prevention of acute kidney injury in patients receiving nephrotoxic medications.[1][3][15]

References

- 1. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. tandfonline.com [tandfonline.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docta.ucm.es [docta.ucm.es]

- 10. academic.oup.com [academic.oup.com]

- 11. Cilastatin attenuates vancomycin-induced nephrotoxicity via P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Cilastatin as a Leukotriene D4 Dipeptidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilastatin (B194054), a potent inhibitor of renal dehydropeptidase-I (DHP-I), plays a crucial role in regulating the inflammatory cascade by inhibiting the metabolic degradation of leukotriene D4 (LTD4). DHP-I, also known as leukotriene D4 dipeptidase, is the enzyme responsible for the conversion of the highly pro-inflammatory LTD4 to the less active leukotriene E4 (LTE4). This inhibition potentiates the biological activity of LTD4, a key mediator in various inflammatory and allergic conditions. This technical guide provides an in-depth analysis of cilastatin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and experimental workflows.

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a central role in inflammation and allergic responses.[1] The cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are particularly significant in the pathophysiology of asthma, allergic rhinitis, and other inflammatory diseases.[2] Leukotriene D4 is a major CysLT and exerts its potent pro-inflammatory effects, such as bronchoconstriction and increased vascular permeability, through its interaction with CysLT receptors.[3]

The biological activity of LTD4 is tightly regulated by its metabolic conversion to LTE4, a less potent agonist. This conversion is catalyzed by the enzyme leukotriene D4 dipeptidase, a membrane-bound zinc metalloenzyme also known as renal dehydropeptidase-I.[1][4] Cilastatin has been identified as a potent and specific inhibitor of this renal dipeptidase.[4] While clinically recognized for its co-administration with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its renal degradation by DHP-I, cilastatin's activity as an LTD4 dipeptidase inhibitor presents a compelling area of investigation for its potential therapeutic applications in inflammatory diseases.

Mechanism of Action

Cilastatin functions as a competitive inhibitor of leukotriene D4 dipeptidase. Its chemical structure mimics the dipeptide substrate of the enzyme, allowing it to bind to the active site and prevent the hydrolysis of leukotriene D4. By blocking this enzymatic conversion, cilastatin effectively increases the local concentration and prolongs the half-life of the more biologically active LTD4.

Quantitative Data on Cilastatin Inhibition

Quantitative data on the specific inhibitory activity of cilastatin against leukotriene D4 dipeptidase is limited in publicly available literature. However, the following data point indicates its high potency:

| Parameter | Value | Source Tissue | Reference |

| Lowest Detectable Inhibitory Concentration | 8 x 10-8 M | Rabbit Kidney | [4] |

Experimental Protocols

Leukotriene D4 Dipeptidase Inhibition Assay (HPLC-based)

This protocol outlines a method to determine the inhibitory effect of cilastatin on the conversion of LTD4 to LTE4 using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified renal microsomal fraction (as a source of leukotriene D4 dipeptidase)

-

Leukotriene D4 (substrate)

-

Cilastatin (inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Methanol (for reaction quenching)

-

HPLC system with a C18 reverse-phase column

-

UV detector

Procedure:

-

Enzyme Preparation: Prepare a suspension of renal microsomes in the assay buffer to a final protein concentration of approximately 0.1 mg/mL.

-

Inhibitor Preparation: Prepare a stock solution of cilastatin in the assay buffer. Create a series of dilutions to achieve the desired final concentrations for the inhibition assay.

-

Reaction Mixture: In a microcentrifuge tube, combine the following:

-

Renal microsomal suspension

-

Cilastatin solution at various concentrations (or buffer for the control)

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiation of Reaction: Add leukotriene D4 to the pre-incubated mixture to a final concentration of 10 µM to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

HPLC Analysis:

-

Inject a defined volume of the supernatant onto the C18 HPLC column.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) to separate LTD4 and LTE4.

-

Monitor the elution profile at a wavelength of 280 nm.

-

-

Data Analysis:

-

Quantify the peak areas corresponding to LTD4 and LTE4.

-

Calculate the percentage of LTD4 converted to LTE4 in the control and in the presence of different concentrations of cilastatin.

-

Determine the percentage of inhibition for each cilastatin concentration.

-

Plot the percentage of inhibition against the logarithm of the cilastatin concentration to determine the IC50 value.

-

Spectrophotometric Assay for Dehydropeptidase-I Inhibition

An alternative method to assess the inhibitory activity of cilastatin on DHP-I involves a spectrophotometric assay using a synthetic substrate.

Materials:

-

Purified dehydropeptidase-I

-

Synthetic substrate (e.g., Gly-dehydro-Phe)

-

Cilastatin

-

Assay Buffer (e.g., 50 mM MOPS, pH 7.0)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the synthetic substrate at a concentration near its Km value.

-

Inhibitor Addition: Add varying concentrations of cilastatin to the cuvette (or buffer for the control).

-

Initiation of Reaction: Add a fixed amount of purified dehydropeptidase-I to the cuvette to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 275 nm) over time. The hydrolysis of the dehydro-peptide bond results in a change in absorbance.

-

Data Analysis:

-

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot for each cilastatin concentration.

-

Plot v0 against the cilastatin concentration to determine the IC50 value.

-

Visualizations

Signaling Pathway of Leukotriene D4 Metabolism```dot

Caption: General workflow for determining the inhibitory activity of cilastatin on LTD4 dipeptidase.

Conclusion

Cilastatin is a potent inhibitor of leukotriene D4 dipeptidase, the enzyme responsible for the inactivation of the pro-inflammatory mediator leukotriene D4. While its clinical use has been primarily focused on its role as a dehydropeptidase-I inhibitor to protect imipenem from renal degradation, its impact on the leukotriene pathway suggests a broader therapeutic potential. The provided experimental protocols offer a framework for further quantitative characterization of this inhibitory activity. A deeper understanding of the kinetics of cilastatin's inhibition of LTD4 metabolism will be crucial for exploring its application in the treatment of inflammatory and allergic diseases.

References

- 1. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conversion of leukotriene D4 to leukotriene E4 by a dipeptidase released from the specific granule of human polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cilastatin (MK 0791) is a potent and specific inhibitor of the renal leukotriene D4-dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Protective Effect of Cilastatin on the Renal Metabolism of Beta-Lactam Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilastatin (B194054), a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), plays a crucial role in the clinical efficacy and safety of certain carbapenem (B1253116) antibiotics, most notably imipenem. This technical guide provides an in-depth analysis of cilastatin's mechanism of action, its impact on the pharmacokinetics of beta-lactam antibiotics, and its nephroprotective effects. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative data and visual representations of the underlying pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, infectious diseases, and nephrology.

Introduction: The Challenge of Renal Metabolism for Beta-Lactam Antibiotics

Beta-lactam antibiotics, particularly those of the carbapenem class, are a cornerstone in the treatment of severe bacterial infections. However, the clinical utility of some carbapenems, such as imipenem, is limited by their rapid metabolism in the kidneys. The primary enzyme responsible for this degradation is dehydropeptidase-I (DHP-I), located on the brush border of the proximal renal tubule cells.[1][2][3] Hydrolysis of the beta-lactam ring by DHP-I results in the formation of inactive and potentially nephrotoxic metabolites.[4] This rapid inactivation leads to low urinary concentrations of the active drug, compromising its efficacy in treating urinary tract infections and necessitating higher or more frequent dosing, which can exacerbate nephrotoxicity.[5]

To overcome this challenge, cilastatin was developed. Itself devoid of antibacterial activity, cilastatin is a reversible, competitive inhibitor of DHP-I.[2][6] Its co-administration with susceptible carbapenems, most famously as the combination product imipenem/cilastatin, has become a standard of care.[7] This guide will elucidate the multifaceted role of cilastatin in preserving the efficacy and enhancing the safety of these critical antibiotics.

Mechanism of Action: A Dual Role in the Kidney

Cilastatin exerts its beneficial effects through two primary mechanisms within the renal system: inhibition of dehydropeptidase-I and modulation of organic anion transporters.

Inhibition of Dehydropeptidase-I (DHP-I)

The principal mechanism of action of cilastatin is the potent and specific inhibition of DHP-I.[6] By binding to the active site of this enzyme, cilastatin prevents the hydrolysis of the beta-lactam ring of imipenem, thereby preserving the antibiotic's structural integrity and antibacterial activity.[6][7] This inhibition leads to a significant increase in the plasma concentration and urinary excretion of active imipenem, ensuring therapeutic levels are achieved and maintained.[3][5]

dot

References

- 1. Comparative review of imipenem/cilastatin versus meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. POTENT INHIBITORS OF HUMAN ORGANIC ANION TRANSPORTERS 1 AND 3 FROM CLINICAL DRUG LIBRARIES: DISCOVERY AND MOLECULAR CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. benchchem.com [benchchem.com]

- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Cilastatin Sodium: A Powerful Tool for In Vitro Nephrotoxicity Studies

Application Note and Protocols for Researchers

Cilastatin (B194054) sodium is emerging as a significant agent in the study of renal cell physiology and pharmacology. Primarily known for its role in combination with the antibiotic imipenem (B608078) to prevent its renal degradation, cilastatin's independent nephroprotective properties are of increasing interest to researchers in nephrology, toxicology, and drug development. This document provides detailed application notes and experimental protocols for utilizing cilastatin sodium in in vitro studies involving renal cells.

Introduction

Cilastatin is a potent inhibitor of dehydropeptidase-I (DHP-I), an enzyme located on the brush border of renal proximal tubular cells.[1][2] This inhibition is the primary mechanism by which it prevents the breakdown of carbapenem (B1253116) antibiotics.[3] However, research has revealed that cilastatin possesses broader nephroprotective effects, making it a valuable tool for investigating and mitigating drug-induced kidney injury in vitro.[2][4] Its mechanisms of action include reducing the intracellular accumulation of nephrotoxic agents, attenuating oxidative stress, and inhibiting apoptosis.[1][2][5]

This application note will detail the mechanisms of cilastatin's nephroprotective effects and provide protocols for its use in in vitro studies with common renal cell lines such as HK-2 (human renal proximal tubule cells) and HEK293T (human embryonic kidney epithelial cells).[1]

Mechanism of Action in Renal Cells

Cilastatin's protective effects on renal cells are multifaceted and extend beyond its inhibition of DHP-I. The key mechanisms are:

-

Inhibition of Dehydropeptidase-I (DHP-I): By inhibiting DHP-I, cilastatin prevents the metabolism of certain drugs at the brush border of proximal tubule cells, which can be a crucial step in the activation of their nephrotoxic potential.[1][6]

-

Modulation of Organic Anion Transporters (OATs): Cilastatin can competitively inhibit organic anion transporters (OAT1 and OAT3), which are responsible for the uptake of numerous drugs and toxins into renal proximal tubule cells.[7][8][9] This inhibition reduces the intracellular concentration of nephrotoxic compounds, thereby limiting their damaging effects.[7][8]

-

Anti-apoptotic Effects: Studies have demonstrated that cilastatin can significantly reduce apoptosis in renal cells exposed to nephrotoxic agents like cisplatin, vancomycin, and gentamicin.[1][10] It has been shown to decrease the expression of pro-apoptotic proteins.[11]

-

Reduction of Oxidative Stress: Cilastatin has been observed to decrease the production of reactive oxygen species (ROS) in renal cells treated with nephrotoxins, thus mitigating cellular damage.[1][2]

-

Downregulation of Kidney Injury Markers: In vitro models of nephrotoxicity have shown that cilastatin treatment leads to a decrease in the expression of kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL), two key biomarkers of renal damage.[1]

Below is a diagram illustrating the proposed nephroprotective mechanisms of cilastatin.

References

- 1. europeanreview.org [europeanreview.org]

- 2. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. medrxiv.org [medrxiv.org]

- 6. medrxiv.org [medrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency [mdpi.com]

- 11. researchgate.net [researchgate.net]

Protocol for Using Cilastatin in Cisplatin-Induced Nephrotoxicity Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cisplatin (B142131) is a potent and widely used chemotherapeutic agent; however, its clinical application is often limited by severe nephrotoxicity.[1] This side effect is primarily due to the accumulation of cisplatin in the proximal tubular cells of the kidneys, leading to cellular damage, inflammation, and apoptosis.[2][3] Cilastatin (B194054), an inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), has emerged as a promising agent to mitigate cisplatin-induced kidney injury.[4][5]

Cilastatin's protective mechanism is multifaceted. By inhibiting DHP-I on the brush border of proximal tubular cells, it is thought to reduce the uptake and accumulation of cisplatin within these cells.[6][7] This action, in turn, attenuates a cascade of detrimental downstream effects. Key among these is the inhibition of the Fas/Fas ligand (FasL)-mediated extrinsic apoptosis pathway, a critical driver of cisplatin-induced cell death.[2] Furthermore, cilastatin has been shown to reduce oxidative stress, inflammation, and the activation of pro-inflammatory signaling pathways such as nuclear factor-κB (NF-κB) and tumor necrosis factor-α (TNFα).[8] Importantly, studies have indicated that cilastatin's nephroprotective effects do not compromise the antitumor efficacy of cisplatin.[3][5][9]

These application notes provide a comprehensive protocol for utilizing cilastatin in preclinical models of cisplatin-induced nephrotoxicity, offering a valuable tool for researchers investigating kidney injury and developing novel therapeutic strategies.

Experimental Protocols

In Vivo Model: Cisplatin-Induced Nephrotoxicity in Rodents

This protocol describes the induction of acute kidney injury (AKI) using cisplatin in rats or mice and the co-administration of cilastatin for nephroprotection.

Materials:

-

Cisplatin (cis-diamminedichloroplatinum(II))

-

Cilastatin sodium salt

-

Sterile saline (0.9% NaCl)

-

Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)[8][10]

-

Animal handling and restraint equipment

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Metabolic cages for urine collection

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Analytical equipment for measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN)

Procedure:

-

Animal Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to food and water.[10]

-

Grouping: Randomly divide the animals into four groups (n=6-8 per group):

-

Control Group: Receives saline i.p.

-

Cilastatin Control Group: Receives cilastatin i.p.

-

Cisplatin Group: Receives a single dose of cisplatin i.p.

-

Cisplatin + Cilastatin Group: Receives cilastatin i.p. followed by a single dose of cisplatin i.p.

-

-

Drug Preparation:

-

Dissolve cisplatin in sterile saline to a final concentration of 1 mg/mL. The dosage for inducing nephrotoxicity can range from a single high dose (e.g., 20-25 mg/kg for mice, 5-7 mg/kg for rats) to repeated lower doses.[5][11]

-

Dissolve cilastatin sodium salt in sterile saline. A common dosage is 75 mg/kg administered every 12 hours in rats.[5]

-

-

Administration:

-

For the Cisplatin + Cilastatin group, administer cilastatin i.p. 30 minutes to 1 hour before the cisplatin injection.[12]

-

Administer a single i.p. injection of cisplatin to the Cisplatin and Cisplatin + Cilastatin groups.

-

Administer equivalent volumes of saline to the Control and Cilastatin Control groups.

-

-

Monitoring and Sample Collection:

-

Monitor animal body weight daily.

-

House animals in metabolic cages for 24-hour urine collection at baseline and specified time points post-injection (e.g., 24, 48, 72 hours).

-

Collect blood samples via tail vein or cardiac puncture at the end of the study (typically 3-5 days after cisplatin injection).[8][12]

-

-

Endpoint Analysis:

-

Renal Function: Measure serum creatinine and BUN levels. Calculate the glomerular filtration rate (GFR) if feasible.[3][8]

-

Kidney Injury Markers: Measure urinary or tissue levels of kidney injury molecule-1 (KIM-1).[8]

-

Histopathology: Harvest the kidneys, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular damage.

-

Molecular Analysis: Process kidney tissue for analysis of apoptotic markers (e.g., caspase-3, Bax/Bcl-2 ratio), inflammatory cytokines (e.g., TNFα, IL-6), and oxidative stress markers.[3][8]

-

Data Presentation

Table 1: Effects of Cilastatin on Renal Function Parameters in a Rat Model of Cisplatin-Induced Nephrotoxicity

| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Glomerular Filtration Rate (GFR) (mL/min) |

| Control | 0.5 ± 0.1 | 20 ± 3 | 1.2 ± 0.2 |

| Cilastatin | 0.6 ± 0.1 | 22 ± 4 | 1.1 ± 0.2 |

| Cisplatin | 2.8 ± 0.5 | 150 ± 20 | 0.3 ± 0.1* |

| Cisplatin + Cilastatin | 1.2 ± 0.3# | 70 ± 15# | 0.8 ± 0.2# |

*Data are presented as mean ± SD. *p < 0.05 compared to the Control group. #p < 0.05 compared to the Cisplatin group. Data are representative values compiled from multiple sources.[3][8][13]

Table 2: Effects of Cilastatin on Markers of Kidney Injury and Inflammation

| Group | Kidney Injury Molecule-1 (KIM-1) (relative expression) | Renal TNFα (pg/mg protein) | Renal NF-κB Activation (relative units) |

| Control | 1.0 ± 0.2 | 50 ± 10 | 1.0 ± 0.3 |

| Cilastatin | 1.1 ± 0.3 | 55 ± 12 | 1.2 ± 0.4 |

| Cisplatin | 8.5 ± 1.5 | 250 ± 40 | 5.0 ± 1.0* |

| Cisplatin + Cilastatin | 3.2 ± 0.8# | 120 ± 25# | 2.5 ± 0.7# |

*Data are presented as mean ± SD. *p < 0.05 compared to the Control group. #p < 0.05 compared to the Cisplatin group. Data are representative values compiled from multiple sources.[8]

Mandatory Visualization

References

- 1. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Cilastatin on Cisplatin-Induced Nephrotoxicity in Patients Undergoing Hyperthermic Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilastatin protects against cisplatin-induced nephrotoxicity without compromising its anticancer efficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. [PDF] Cilastatin Attenuates Cisplatin-Induced Proximal Tubular Cell Damage | Semantic Scholar [semanticscholar.org]

- 7. Lipidomics Reveals Cisplatin-Induced Renal Lipid Alterations during Acute Kidney Injury and Their Attenuation by Cilastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. docta.ucm.es [docta.ucm.es]

- 10. Cisplatin-Induced Acute Kidney Injury Model [bio-protocol.org]

- 11. karger.com [karger.com]

- 12. researchgate.net [researchgate.net]

- 13. Cisplatin-induced renal inflammation is ameliorated by cilastatin nephroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Cilastatin in Biological Samples by High-Performance Liquid Chromatography (HPLC)

References

- 1. ijpbs.com [ijpbs.com]

- 2. US20090223286A1 - Analytical method for determination of related substances of imipenem and cilastatin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Imipenem and Cilastatin for Injection USP - Chromatography Forum [chromforum.org]

- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for Cilastatin Ammonium Salt in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin (B194054) ammonium (B1175870) salt is a potent pharmacological agent with significant applications in in vitro cell culture studies, primarily recognized for its role as an inhibitor of dehydropeptidase-I (DHP-I). This enzyme is predominantly located on the brush border membrane of renal proximal tubular epithelial cells. The inhibitory action of cilastatin forms the basis of its clinical and research utility, extending from enhancing the efficacy of carbapenem (B1253116) antibiotics to providing nephroprotective effects against various toxins. These application notes provide detailed insights and protocols for utilizing cilastatin ammonium salt in a research setting.

Mechanism of Action

Cilastatin's primary mechanism of action is the inhibition of DHP-I, an enzyme responsible for the metabolism of certain beta-lactam antibiotics, such as imipenem.[1][2][3] By inhibiting DHP-I, cilastatin prevents the renal degradation of imipenem, thereby increasing its plasma half-life and antibacterial efficacy.[2][4][5]

In the context of cell culture, particularly with renal proximal tubular epithelial cells (RPTECs), cilastatin has demonstrated a significant nephroprotective effect against a variety of drugs.[6][7][8] This protection is attributed to its ability to modulate the endocytic pathway mediated by the multi-ligand receptor megalin.[6][9][10] Many nephrotoxic compounds, including aminoglycosides (e.g., gentamicin), chemotherapeutic agents (e.g., cisplatin), and other antibiotics (e.g., vancomycin), are taken up by RPTECs via megalin-mediated endocytosis.[6][9][10] Cilastatin, by inhibiting DHP-I, is thought to alter the membrane environment, which in turn hinders the binding and internalization of these drugs by megalin, thus reducing their intracellular accumulation and subsequent toxicity.[9][11] Furthermore, cilastatin has been shown to inhibit renal organic anion transporters (OATs), which also contributes to its protective effects against imipenem-induced nephrotoxicity.[12][13]

Key Applications in Cell Culture

-

Nephroprotection Studies: Investigating the protective effects of cilastatin against drug-induced kidney injury in vitro using renal cell lines.

-

Antibiotic Efficacy and Resistance Studies: Enhancing the stability of carbapenem antibiotics in cell culture and exploring mechanisms of antibiotic resistance.

-

Drug Transport and Metabolism Studies: Examining the role of DHP-I and megalin in the transport and metabolism of various compounds in renal cells.

Data Presentation: Quantitative Summary of In Vitro Studies

The following tables summarize key quantitative data from various cell culture studies investigating the effects of cilastatin.

Table 1: Nephroprotective Effects of Cilastatin Against Various Toxins

| Cell Line | Nephrotoxic Agent | Concentration of Nephrotoxic Agent | Cilastatin Concentration | Incubation Time | Observed Effect | Reference(s) |

| Porcine RPTECs | Gentamicin (B1671437) | 10, 20, 30 mg/mL | 200 µg/mL | 24 h | Reduced gentamicin accumulation and apoptosis. | [6] |

| Porcine RPTECs | Vancomycin | 0.6, 3, 6 mg/mL | 200 µg/mL | 24 h | Prevented vancomycin-induced cell detachment and apoptosis. | [7][14] |

| Porcine RPTECs | Cisplatin | 1-30 µM | 200 µg/mL | 48 h | Reduced cisplatin-induced cell death, caspase activation, and mitochondrial injury. | [15] |

| Porcine RPTECs | Cyclosporin (B1163) A | 1 µg/ml | 200 µg/mL | 48 h | Reduced apoptosis. | [8][14] |

| HK-2, HEK293T | Cisplatin | 9.98 µM (IC50 in HK-2), 10.2 µM (IC50 in HEK293T) | 100 µg/mL | 24, 48 h | Increased cell viability and reduced apoptosis. | [16][17] |

| HK-2, HEK293T | Gentamicin | 2757 µM (IC50 in HK-2), 1165 µM (IC50 in HEK293T) | 100 µg/mL | 24, 48 h | Increased cell viability and reduced apoptosis. | [16][17] |

| HK-2, HEK293T | Vancomycin | 1815 µM (IC50 in HK-2), 1545 µM (IC50 in HEK293T) | 100 µg/mL | 24, 48 h | Increased cell viability and reduced apoptosis. | [16][17] |

Table 2: Inhibition of Organic Anion Transporter (OAT)-Mediated Transport by Cilastatin

| Transporter | Substrate | Cilastatin IC50 | Cell Line | Reference(s) |

| hOAT1 | Imipenem | 652 ± 29 µmol/L | hOAT1-HEK293 | [12] |

| hOAT3 | Imipenem | 639 ± 36 µmol/L | hOAT3-HEK293 | [12] |

Experimental Protocols

Protocol 1: Evaluation of Cilastatin's Nephroprotective Effect Against Drug-Induced Cytotoxicity

This protocol outlines a method to assess the ability of cilastatin to protect renal cells from a nephrotoxic agent using a cell viability assay.

Materials:

-

Renal proximal tubular epithelial cells (e.g., HK-2 or primary RPTECs)

-

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics)

-

Cilastatin ammonium salt

-

Nephrotoxic agent (e.g., cisplatin, gentamicin, or vancomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Treatment:

-

Prepare stock solutions of the nephrotoxic agent and cilastatin ammonium salt in sterile PBS or culture medium.[9]

-

After 24 hours, remove the medium from the wells.

-

Add fresh medium containing the desired concentrations of the nephrotoxic agent with or without cilastatin.[9] Include the following controls:

-

Untreated cells (medium only)

-

Cells treated with the nephrotoxic agent alone

-

Cells treated with cilastatin alone

-

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Assay:

-

Following treatment, add 10 µL of MTT solution to each well.[9]

-

Incubate for 4 hours at 37°C.[9]

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

-

Gently shake the plate for 10-15 minutes.[9]

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the untreated control.

-

Protocol 2: Assessment of Apoptosis by TUNEL Assay

This protocol details the use of a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to evaluate the anti-apoptotic effect of cilastatin.

Materials:

-

Renal proximal tubular epithelial cells (e.g., HK-2 or primary RPTECs)

-

Complete cell culture medium

-

Cilastatin ammonium salt

-

Nephrotoxic agent

-

Chamber slides or 24-well plates with coverslips

-

TUNEL assay kit

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on chamber slides or on coverslips in 24-well plates.

-

Allow cells to attach for 24 hours.

-

Treat cells with the nephrotoxic agent in the presence or absence of cilastatin as described in Protocol 1.

-

-

TUNEL Staining:

-

After the treatment period, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

-

Proceed with the TUNEL staining according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

-

Microscopy and Analysis:

-

Mount the slides or coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope.

-

Apoptotic cells will exhibit green fluorescence in the nuclei (for FITC-labeled dUTP).

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

-

Visualizations

References

- 1. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. droracle.ai [droracle.ai]

- 5. Imipenem-cilastatin sodium, a broad-spectrum carbapenem antibiotic combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of brush border dipeptidase with cilastatin reduces toxic accumulation of cyclosporin A in kidney proximal tubule epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cilastatin attenuates cisplatin-induced proximal tubular cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. europeanreview.org [europeanreview.org]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Dosing Considerations for Cilastatin in Rat Models of Kidney Injury

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cilastatin (B194054) is a renal dehydropeptidase-I (DHP-I) inhibitor that has demonstrated significant nephroprotective effects in various preclinical models of kidney injury.[1][2][3] Its primary mechanism of action involves the inhibition of DHP-I in the brush border of renal proximal tubules, which can prevent the metabolism of certain drugs into nephrotoxic metabolites.[3] Additionally, cilastatin may exert protective effects through anti-inflammatory, anti-apoptotic, and antioxidant pathways, as well as by modulating renal organic anion transporters (OATs).[4][5] These application notes provide detailed dosing considerations and experimental protocols for utilizing cilastatin in common rat models of acute kidney injury (AKI), including sepsis-induced AKI, drug-induced nephrotoxicity (gentamicin and cisplatin), and renal ischemia-reperfusion injury.

Core Mechanisms of Cilastatin's Nephroprotection

Cilastatin's protective effects on the kidney are multifactorial and include:

-

Inhibition of Dehydropeptidase-I (DHP-I): By blocking DHP-I, cilastatin prevents the renal metabolism of certain compounds, thereby reducing the formation of potentially harmful metabolites.[3]

-

Anti-inflammatory Effects: Cilastatin has been shown to downregulate pro-inflammatory pathways, such as the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling cascade, which is implicated in sepsis-induced AKI.[1]

-

Anti-apoptotic Activity: Cilastatin can attenuate apoptosis in renal tubular cells, a key feature of many forms of AKI.[5]

-

Modulation of Transporters: Evidence suggests that cilastatin can inhibit organic anion transporters (OATs), which may reduce the intracellular accumulation of nephrotoxic drugs in renal tubular cells.[4]

-

Upregulation of Protective Pathways: In models of ischemia-reperfusion injury, cilastatin preconditioning has been shown to activate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, promoting cellular survival.[6][7]

Data Presentation: Summary of Dosing and Efficacy in Rat Models